molecular formula C10H9FO2 B6285296 (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid CAS No. 913699-82-8

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid

Cat. No.: B6285296
CAS No.: 913699-82-8
M. Wt: 180.2
InChI Key:
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Description

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoic acids. This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, making it a fluorinated derivative of cinnamic acid. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid.

    Decarboxylation: The intermediate undergoes decarboxylation under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 3-(4-fluoro-3-methylphenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    2-fluoro-4-methylphenol: A simpler fluorinated aromatic compound.

Uniqueness

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which imparts distinct reactivity and properties compared to other fluorinated derivatives. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

913699-82-8

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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